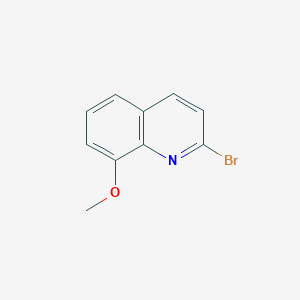

2-ブロモ-8-メトキシキノリン

概要

説明

2-Bromo-8-methoxyquinoline is a brominated quinoline derivative that has been studied for various applications, including its potential use as a photolabile protecting group and as an intermediate in the synthesis of pharmaceutical compounds. The presence of the bromo and methoxy substituents on the quinoline ring system can significantly alter the chemical and physical properties of the molecule, making it a versatile compound in synthetic chemistry .

Synthesis Analysis

The synthesis of brominated quinoline derivatives, including those similar to 2-Bromo-8-methoxyquinoline, has been reported in the literature. For instance, a photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ) was synthesized, demonstrating the potential for creating related compounds with bromine and methoxy substituents . Additionally, brominated tetrahydroisoquinolines have been semisynthesized using brominated tyrosine derivatives as starting materials, indicating the feasibility of synthesizing complex structures from simpler brominated compounds . Furthermore, the preparation of monobromo-6-methoxy-8-aminoquinolines has been described, showcasing the effect of bromine substitution on the chemical shift patterns in NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of brominated quinolines can be elucidated using various spectroscopic methods, including NMR and mass spectrometry. For example, the structure of a quinoline derivative was confirmed by 1H NMR and HR-MS . Additionally, the crystal structure and conformational analysis of brominated quinoline compounds have been performed using X-ray diffraction and density functional theory (DFT), providing insights into the molecular geometry and electronic structure of these molecules .

Chemical Reactions Analysis

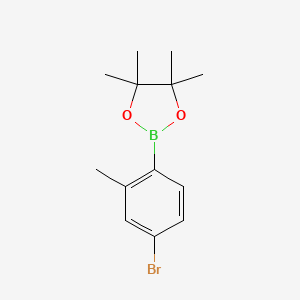

Brominated quinolines participate in a variety of chemical reactions. Regioselective bromination of 8-methoxyquinolines has been achieved, and the resulting bromoquinolines have been used in palladium-catalyzed cross-coupling reactions to produce arylquinolines10. Moreover, the reactivity of brominated quinolines towards nucleophilic attack has been explored, leading to the formation of bromonium ylides as key intermediates in the synthesis of dihydroisoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinolines are influenced by the presence of bromine and methoxy groups. The increased solubility and low fluorescence of BHQ, for example, make it useful as a caging group for biological messengers . The regioselective alkoxydehalogenation of dibromoquinolines has been studied, demonstrating the selective formation of alkoxy-halogenoquinolines . The molecular electrostatic potential and frontier molecular orbitals of brominated quinolines have been investigated using DFT, revealing some of their physicochemical properties .

科学的研究の応用

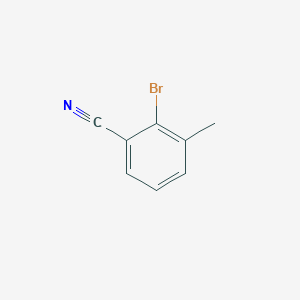

新規フタロニトリルの合成

2-ブロモ-8-メトキシキノリン: は、新規フタロニトリルの合成における前駆体として役立ちます 。これらの化合物は、新規材料や医薬品の開発における潜在的な用途を持つことから注目されています。8-メトキシキノリンのブロモ誘導体は、他の化学物質と反応することで、フタロニトリルを生成できます。フタロニトリルは、フタロシアニンの製造における重要な中間体です。フタロシアニンは、繊維の染色、OLEDの製造、およびさまざまな化学反応における触媒として使用されます。

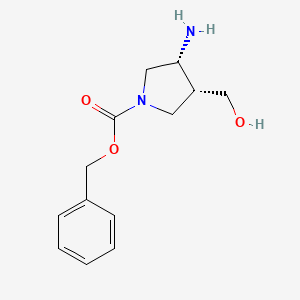

抗がん剤開発

2-ブロモ-8-メトキシキノリンを含む8-置換キノリンのブロモ誘導体は、新規抗がん剤として評価されています 。これらの化合物は、がん細胞の増殖を阻害する効果を示しており、薬物開発のための有望な候補となっています。現在、それらの作用機序とさまざまな種類のがんに対する有効性を解明するための研究が進められています。

抗菌活性

キノリン誘導体は、抗菌特性を含む幅広い生物学的活性を示します 。2-ブロモ-8-メトキシキノリンは、耐性菌株やその他の病原体に対して効果的な新しい抗菌剤を開発するために使用できる可能性があります。この用途は、抗生物質耐性の上昇という文脈において特に重要です。

材料工業における用途

材料工業において、2-ブロモ-8-メトキシキノリンは、複雑な有機分子の合成における構成要素として使用されます 。これらの分子は、高度なポリマー、機能性染料、および電子材料の創製など、さまざまな用途を持つ可能性があります。キノリンの臭素化により、さらなる官能基化が可能になり、これは材料科学において不可欠です。

医薬品化学

この化合物は、さまざまな治療薬の合成における構造的重要性から、医薬品化学において不可欠な役割を果たします 。これは、抗マラリア、抗菌、抗寄生虫、およびその他の薬効を持つ薬物の設計と開発に使用されます。

炭素-炭素結合形成

2-ブロモ-8-メトキシキノリン: は、炭素-炭素結合形成のための前駆体として使用されます 。これは、有機化学における基本的な反応であり、幅広い有機化合物の生成につながります。炭素-炭素結合を効率的に形成する能力は、化学と生物学のさまざまな分野における潜在的な用途を持つ新しい分子を合成する可能性を開きます。

Safety and Hazards

将来の方向性

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications. Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, future research could focus on the development of drugs against numerous diseases including cancer .

作用機序

Target of Action

Quinoline derivatives, a class to which 2-bromo-8-methoxyquinoline belongs, are known to have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities . Some 2-arylquinoline derivatives show selectivity in binding to the estrogen receptor β (ER β), which plays an important role in the development, maintenance, and function of the mammalian reproductive system .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinoline derivatives can bind selectively to certain receptors, altering their function .

Biochemical Pathways

Quinoline derivatives are known to impact a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad range of biological activities associated with quinoline derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

特性

IUPAC Name |

2-bromo-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-8-4-2-3-7-5-6-9(11)12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGAJQZBICFUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573682 | |

| Record name | 2-Bromo-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

199871-96-0 | |

| Record name | 2-Bromo-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

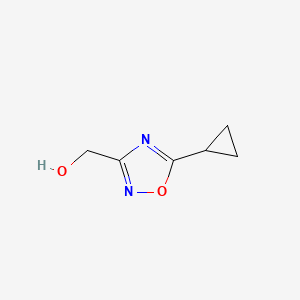

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

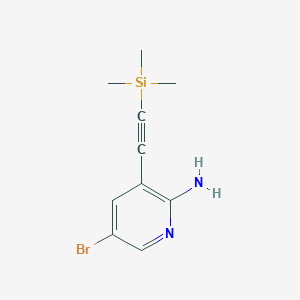

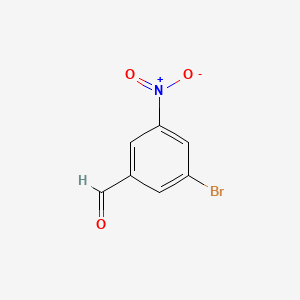

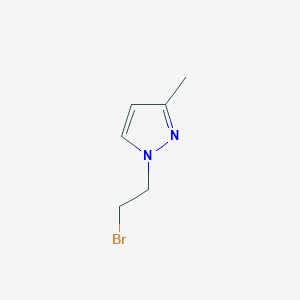

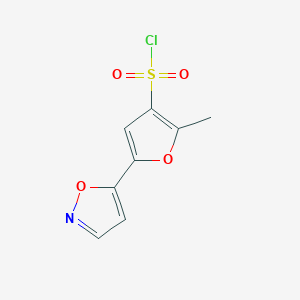

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine](/img/structure/B1283689.png)

![tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B1283690.png)